molecular formula C20H13ClN2O B2741735 4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine CAS No. 478080-80-7

4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine

Cat. No. B2741735
CAS RN: 478080-80-7
M. Wt: 332.79
InChI Key: SHPQOBMEMXWENS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine (4-Cl-2-NOP) is a pyrimidine derivative that is widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that can be used as a building block for the synthesis of various compounds and materials. 4-Cl-2-NOP has a broad range of applications in both organic and inorganic chemistry. It is used in the synthesis of pharmaceuticals, materials, and other compounds. Additionally, 4-Cl-2-NOP has been studied for its potential therapeutic use in the treatment of certain diseases.

Scientific Research Applications

Nonlinear Optical Properties and Electronic Structure

A study highlighted the significance of thiopyrimidine derivatives, including chlorophenyl and naphthyloxy substituted pyrimidines, for their promising applications in nonlinear optics (NLO) and medicine. Using density functional theory (DFT) and time-dependent DFT (TDDFT), various structural parameters, natural bonding orbital (NBO) analysis, and NLO properties were investigated. The findings suggest considerable NLO character, especially for certain derivatives, recommending their application in optoelectronic associated high-tech applications (Hussain et al., 2020).

Antimalarial Activity and Spectral Analysis

Another research focused on antimalarial drug derivatives containing the chlorophenyl and pyrimidinediamine structures. The study explored the molecular geometry, natural bond orbital, and molecular electrostatic potential of these compounds, contributing to understanding their docking in the enzyme's active site crucial for antimalarial activity (Sherlin et al., 2018).

Organic Semiconductors

Research on naphtho[2,3-b:6,7-b′]dithiophene diimide (NDTI) derivatives, modified with electron-deficient substituents like chlorophenyl, demonstrated their potential as n-channel organic semiconductors for organic thin-film transistors (OTFTs). The introduction of chlorine groups improved electron mobility significantly, indicating their suitability for advanced electronic applications (Nakano et al., 2015).

Antimicrobial and Antioxidant Activities

A study on pyrimidine-thiones derivatives revealed their inhibitory action against acetylcholinesterase (AChE), human carbonic anhydrase (hCA) isoforms I and II, and showed significant antioxidant activities. These findings suggest the therapeutic potential of these compounds in treating diseases associated with oxidative stress and enzyme deregulation (Taslimi et al., 2018).

Synthesis and Chemical Properties

Research on the synthesis of novel organochalcogen (Se or Te) based multifunctional pyrimidine derivatives highlighted the preparation of a new class of compounds through nucleophilic substitution. These studies contribute to the expanding library of pyrimidine-based compounds with potential applications in pharmaceuticals and materials science (Arora et al., 2014).

properties

IUPAC Name

4-(4-chlorophenyl)-2-naphthalen-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-17-8-5-15(6-9-17)19-11-12-22-20(23-19)24-18-10-7-14-3-1-2-4-16(14)13-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPQOBMEMXWENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=NC=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine

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